molecular formula C16H32O2 B12649980 Isotridecyl propionate CAS No. 93981-83-0

Isotridecyl propionate

Cat. No.: B12649980
CAS No.: 93981-83-0
M. Wt: 256.42 g/mol
InChI Key: DSRUPQSJISPYGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isotridecyl propionate is an ester compound formed from isotridecyl alcohol and propionic acid. It is widely used in the cosmetic industry due to its excellent emollient properties, providing a smooth and silky feel to the skin. The compound is also known for its stability and non-greasy texture, making it a popular ingredient in various personal care products.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isotridecyl propionate is typically synthesized through an esterification reaction between isotridecyl alcohol and propionic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally involve heating the reactants to a temperature range of 100-150°C under reflux to drive the reaction to completion. The water formed during the reaction is continuously removed to shift the equilibrium towards the ester product.

Industrial Production Methods

In industrial settings, the esterification process is carried out in large reactors equipped with distillation columns to efficiently remove water and unreacted alcohol. The use of catalysts like sodium hydrogen sulfate and stabilizers such as hypophosphorous acid can enhance the reaction efficiency and product purity . The crude product is then subjected to neutralization and purification steps to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Isotridecyl propionate primarily undergoes hydrolysis, where it reacts with water to form isotridecyl alcohol and propionic acid. This reaction is catalyzed by acids or bases and is reversible. The compound can also participate in transesterification reactions, where it reacts with another alcohol to form a different ester and isotridecyl alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Transesterification: Catalyzed by acids or bases, such as sulfuric acid or sodium methoxide.

Major Products Formed

    Hydrolysis: Isotridecyl alcohol and propionic acid.

    Transesterification: A different ester and isotridecyl alcohol.

Scientific Research Applications

Isotridecyl propionate has several applications in scientific research and industry:

    Cosmetics: Used as an emollient and skin-conditioning agent in lotions, creams, and other personal care products.

    Pharmaceuticals: Acts as a carrier for active ingredients in topical formulations.

    Industrial: Used as a plasticizer in the production of flexible plastics and as a lubricant in various industrial processes.

Mechanism of Action

The primary mechanism by which isotridecyl propionate exerts its effects is through its emollient properties. It forms a thin, non-greasy layer on the skin, which helps to retain moisture and improve skin texture. The compound interacts with the lipid bilayer of the skin, enhancing its barrier function and providing a smooth feel.

Comparison with Similar Compounds

Isotridecyl propionate can be compared with other esters used in cosmetics and industrial applications:

This compound stands out due to its balanced properties of being non-greasy, stable, and providing a smooth texture, making it a versatile ingredient in various formulations.

Properties

CAS No.

93981-83-0

Molecular Formula

C16H32O2

Molecular Weight

256.42 g/mol

IUPAC Name

11-methyldodecyl propanoate

InChI

InChI=1S/C16H32O2/c1-4-16(17)18-14-12-10-8-6-5-7-9-11-13-15(2)3/h15H,4-14H2,1-3H3

InChI Key

DSRUPQSJISPYGB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OCCCCCCCCCCC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.